molecular formula C20H20CeF12O8 B3147940 Cerium (III) trifluoroacetylacetonate hydrate CAS No. 63356-25-2

Cerium (III) trifluoroacetylacetonate hydrate

Cat. No. B3147940
CAS RN: 63356-25-2
M. Wt: 756.5 g/mol
InChI Key: VZFYSMJNBUMKKH-SFFXPQKJSA-N
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Description

Cerium (III) trifluoroacetylacetonate hydrate is an organometallic compound . It is sold by American Elements under the trade name AE Organometallics™ . This compound has applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Its molecular formula is Ce (CF3COCHCOCH3)3• xH2O .


Molecular Structure Analysis

The molecular structure of Cerium (III) trifluoroacetylacetonate hydrate is represented by the formula Ce (CF3COCHCOCH3)3• xH2O . The IUPAC name for this compound is cerium; (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one .


Physical And Chemical Properties Analysis

Cerium (III) trifluoroacetylacetonate hydrate appears as yellow crystals . It has a melting point of 126-129 °C . The compound is insoluble in water . Its exact mass is 756.002095 g/mol .

Scientific Research Applications

Solvothermal Synthesis of Cerium Oxides

Solvothermal synthesis is a notable method for preparing cerium oxides, offering control over crystal form and morphology at the nanometer scale. This method facilitates the one-step formation of ceria materials with distinct advantages, including the possibility of doping ceria by transition-metal ions to access phases not achievable through high-temperature synthesis. The synthetic versatility provided by solvothermal methods is crucial for tuning the properties of ceria for practical applications in catalysis and solid-oxide fuel cells (Walton, 2011).

Nanostructured Ceria-Based Materials for Sensing Applications

Nanostructured cerium-based materials are engineered for catalytic and sensing applications due to their redox properties, exhibiting high selectivity, stability, and reproducibility. The morphologies and sizes of these nanostructures significantly impact their performance, offering promising applications in environmental monitoring and healthcare (Naqvi et al., 2018).

Cerium Catalysts in Carbon Monoxide Oxidations

Cerium catalysts are extensively researched for the oxidation of carbon monoxide (CO), an application critical in gas masks, gas sensors, and catalytic converters in fuel cells. The development of cerium catalysts for CO oxidation at low temperatures highlights the material's potential for enhancing air quality and energy efficiency (Dey & Dhal, 2020).

Cerium Oxide in Solid Oxide Fuel Cells

Cerium oxide's unique redox properties, high ionic conductivity, and low activation energy at lower temperatures make it a promising material for components in solid oxide fuel cells (SOFCs). The ability to tune the surface defect concentration and thereby the electronic conductivity of cerium oxide through doping enhances its application in SOFCs, demonstrating the broad potential of cerium-containing materials in energy conversion (Grinko et al., 2020).

Safety and Hazards

Cerium (III) trifluoroacetylacetonate hydrate is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

cerium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5F3O2.Ce/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFYSMJNBUMKKH-SFFXPQKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Ce]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Ce]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20CeF12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerium (III) trifluoroacetylacetonate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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